Product packaging for Isoxazol-4-ylmethanamine oxalate(Cat. No.:CAS No. 1187927-50-9)

Isoxazol-4-ylmethanamine oxalate

Cat. No.: B1401385
CAS No.: 1187927-50-9
M. Wt: 188.14 g/mol
InChI Key: DTCNQHCIGAYABF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Isoxazole (B147169) Chemistry Research

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This structural motif is a cornerstone in medicinal chemistry due to its presence in numerous biologically active compounds. The isoxazole core is considered a "privileged scaffold" as its derivatives have shown a wide array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

The substitution pattern on the isoxazole ring is crucial in determining its biological effects. In the case of Isoxazol-4-ylmethanamine (B69850), the methanamine group at the 4-position provides a key functional handle for further chemical modifications. This amine group can be readily derivatized to produce a library of related compounds, such as amides and other functionalities, which are then screened for potential therapeutic applications. The synthesis of isoxazole derivatives is a very active area of research, with numerous methods being developed for their preparation. These methods often involve cycloaddition reactions or the transformation of other heterocyclic systems.

Significance of the Oxalate (B1200264) Moiety in Chemical Research Applications

The presence of the oxalate moiety indicates that Isoxazol-4-ylmethanamine is supplied as an oxalate salt. The formation of salts is a critical and common practice in chemical and pharmaceutical research for several reasons. Primary amines, such as Isoxazol-4-ylmethanamine, can often be oils or difficult-to-crystallize solids at room temperature. Converting them into a salt with a dicarboxylic acid like oxalic acid often yields a stable, crystalline solid. sciencemadness.org

This crystalline nature is highly advantageous for a number of reasons. Crystalline solids are generally easier to handle, weigh, and store compared to oils or amorphous materials. sciencemadness.org Furthermore, the process of crystallization is an effective method for purification. During crystallization, the molecules of the desired compound self-assemble into a crystal lattice, often excluding impurities, which remain in the solvent. This can significantly improve the purity of the compound, which is crucial for obtaining reliable data in biological assays and other research applications. The use of oxalic acid to form salts with amines for the purpose of purification and to obtain a solid form has been documented in chemical literature. sciencemadness.orgresearchgate.net The resulting oxalate salts often exhibit well-defined crystal structures, which can be characterized by techniques such as X-ray diffraction. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O5 B1401385 Isoxazol-4-ylmethanamine oxalate CAS No. 1187927-50-9

Properties

IUPAC Name

oxalic acid;1,2-oxazol-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O.C2H2O4/c5-1-4-2-6-7-3-4;3-1(4)2(5)6/h2-3H,1,5H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCNQHCIGAYABF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NO1)CN.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30743913
Record name Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-50-9
Record name 4-Isoxazolemethanamine, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30743913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Isoxazol-4-ylmethanamine (B69850) and its Precursors

The traditional synthesis of isoxazol-4-ylmethanamine and its precursors relies on well-established chemical principles. The primary strategy involves the initial formation of a functionalized isoxazole (B147169) ring, which is then chemically modified to introduce the required aminomethyl group at the 4-position.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Ring Formation

The most fundamental and widely utilized method for constructing the isoxazole ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. nih.gov This reaction involves a 1,3-dipole, typically a nitrile oxide, and a dipolarophile, which is an alkyne or an alkene. nih.govyoutube.com For the synthesis of isoxazoles, an alkyne is used, leading directly to the aromatic heterocycle.

Nitrile oxides are unstable and are usually generated in situ from the corresponding aldoximes by oxidation, or from hydroximoyl chlorides via dehydrohalogenation with a base. rsc.orgnih.gov The reaction of the in situ generated nitrile oxide with a suitable alkyne yields the desired isoxazole core. nih.gov The regioselectivity of the cycloaddition, which determines the substitution pattern on the resulting isoxazole ring, can be influenced by electronic and steric factors of the substituents on both the nitrile oxide and the alkyne. acs.org Both copper-catalyzed and metal-free cycloaddition methods have been developed to synthesize a wide variety of isoxazole derivatives. nih.gov

A common approach involves the reaction of hydroxylamine (B1172632) with a 1,3-dicarbonyl compound. youtube.comresearchgate.net This condensation reaction first forms an imine with one carbonyl group, followed by an intramolecular attack of the hydroxyl group on the second carbonyl and subsequent dehydration to yield the aromatic isoxazole ring. youtube.comresearchgate.net

Strategies for Introduction of the Methanamine Moiety

Once the isoxazole ring is synthesized with a suitable functional group at the 4-position, the next crucial step is the introduction of the methanamine (-CH₂NH₂) moiety. This is typically achieved through the chemical reduction of a precursor functional group. Several plausible strategies exist based on established chemical transformations.

Reduction of an Isoxazole-4-carbonitrile: A highly effective strategy involves the synthesis of an isoxazole-4-carbonitrile. The nitrile group (-C≡N) is an excellent precursor for a primary amine. Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Raney Nickel or Palladium) or chemical reduction with reagents like lithium aluminum hydride (LiAlH₄) can efficiently reduce the nitrile to the corresponding aminomethyl group. The synthesis of 5-amino-isoxazole-4-carbonitriles has been reported through multicomponent reactions, providing a viable route to this key intermediate. nih.gov

Reduction of an Isoxazole-4-carboxamide: Another common pathway is through an isoxazole-4-carboxamide intermediate. nih.govresearchgate.net The amide group (-CONH₂) can be reduced to the amine using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The required isoxazole-4-carboxamide can be prepared from the corresponding isoxazole-4-carboxylic acid by activating the carboxylic acid and reacting it with ammonia (B1221849) or an appropriate amine source. nih.govresearchgate.net

Reductive Amination of an Isoxazole-4-carbaldehyde: A direct method for introducing the methanamine group is the reductive amination of an isoxazole-4-carbaldehyde. youtube.comyoutube.comyoutube.com This process involves the reaction of the aldehyde with ammonia to form an intermediate imine, which is then reduced in the same reaction vessel to the primary amine. youtube.com Selective reducing agents like sodium cyanoborohydride (NaBH₃CN) are often used because they readily reduce the protonated iminium ion intermediate but are slow to react with the starting aldehyde. youtube.com

The following table outlines these potential synthetic routes from a functionalized precursor to the target methanamine.

Precursor Functional GroupReagents and Conditions for ReductionResulting Moiety
4-Carbonitrile (-CN)1. LiAlH₄ in THF/ether2. H₂O workupORH₂ / Raney Ni or Pd/C4-Methanamine (-CH₂NH₂)
4-Carboxamide (-CONH₂)1. LiAlH₄ in THF2. H₂O workup4-Methanamine (-CH₂NH₂)
4-Carbaldehyde (-CHO)NH₃, NaBH₃CN, mild acid (pH ~4-5)4-Methanamine (-CH₂NH₂)

Formation of Oxalate (B1200264) Salts: Research Perspectives on Synthesis and Purification

Primary amines like isoxazol-4-ylmethanamine are often converted to crystalline salts for easier handling, purification, and improved stability. Oxalate salts are a common choice for this purpose.

The formation of the oxalate salt is typically a straightforward acid-base reaction. The freebase isoxazol-4-ylmethanamine is dissolved in a suitable organic solvent, such as isopropanol (B130326) (IPA), ethanol, or acetone. sciencemadness.orggoogle.com A solution of one equivalent of anhydrous oxalic acid, dissolved in the same or a compatible solvent, is then added to the amine solution. sciencemadness.org The oxalate salt, being less soluble in the solvent system, precipitates out and can be collected by filtration. sciencemadness.orggoogle.com In cases where precipitation is slow, adding a less polar co-solvent (an anti-solvent) like diethyl ether can induce crystallization. sciencemadness.org

Purification of the resulting crude oxalate salt is generally achieved by recrystallization. sciencemadness.org This involves dissolving the salt in a minimum amount of a hot solvent or solvent mixture in which it is soluble, and then allowing it to cool slowly. As the solution cools, the solubility of the salt decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical and may require screening of various options, such as ethanol/ether or isopropanol/ether mixtures, to achieve high purity and good crystal quality. sciencemadness.org

Advanced Synthetic Approaches and Methodologies

Microwave-Assisted Synthesis of Isoxazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov By using microwave irradiation, reaction mixtures can be heated rapidly and uniformly to temperatures higher than those achievable with conventional heating, often leading to dramatic reductions in reaction times, from hours to minutes. acs.orgresearchgate.net

In the context of isoxazole synthesis, microwave irradiation has been successfully applied to the 1,3-dipolar cycloaddition step. nih.govnih.gov For example, the reaction of in situ generated nitrile oxides with alkynes can be completed in significantly shorter times and with higher yields under microwave conditions compared to traditional thermal methods. acs.orgresearchgate.net This technique not only enhances reaction rates but can also improve product purity by minimizing the formation of byproducts that may occur during prolonged heating. acs.org

Synthetic MethodTypical Reaction TimeYieldKey Advantages
Conventional Heating6-8 hours researchgate.net58-69% researchgate.netSimple setup
Microwave Irradiation6-10 minutes researchgate.net67-82% researchgate.netRapid heating, increased rate, improved yield nih.gov

Flow-Based Methodologies in Isoxazole Synthesis

Continuous flow chemistry represents another significant advancement in synthetic methodology, offering advantages in terms of safety, scalability, and process control. orientjchem.org In a flow system, reagents are pumped through a network of tubes and reactors where the reaction occurs. sciencemadness.org The small reactor volume and high surface-area-to-volume ratio allow for excellent heat transfer and precise temperature control, which is particularly beneficial for highly exothermic or sensitive reactions. sciencemadness.org

The synthesis of isoxazoles has been adapted to flow chemistry, allowing for a "telescoped" sequence where multiple reaction steps are performed consecutively without isolating the intermediates. sciencemadness.org For instance, the formation of an oxime, its subsequent chlorination to a hydroximoyl chloride, and the final cycloaddition to form the isoxazole can be integrated into a continuous flow process. sciencemadness.org This approach avoids the issues associated with handling unstable intermediates and allows for safer and more efficient large-scale production. sciencemadness.orgorientjchem.org While initial setup can be complex, flow chemistry provides a robust platform for the consistent and automated synthesis of isoxazole cores. researchgate.net

Solid-Phase Synthesis Techniques for Isoxazole-Containing Compounds

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the generation of isoxazole libraries. A common approach involves the [3+2] cycloaddition reaction between a resin-bound alkyne or alkene and a nitrile oxide, which is typically generated in situ. This method allows for the efficient construction of isoxazole and isoxazoline (B3343090) rings, with the solid support facilitating purification. In some instances, SPOS of isoxazoles has been found to be more efficient than traditional solution-phase synthesis.

Microwave-assisted solid-phase synthesis has also been successfully employed. For example, the reaction of diaryl-1,3-diketones with hydroxylamine hydrochloride on a silica (B1680970) gel support under microwave irradiation provides a rapid and efficient route to isoxazole derivatives with high yields. This solvent-free approach offers advantages in terms of reduced reaction times, lower costs, and simplified handling.

The versatility of solid-phase synthesis is further demonstrated by the diversity-oriented synthesis of isoxazole derivatives. By anchoring various carboxylic acids to a resin, followed by conversion to the corresponding alkynes, a wide array of isoxazoles can be prepared through 1,3-dipolar cycloaddition with different nitrile oxides. This strategy, often employing Houghten's tea-bag approach, is highly amenable to the creation of large, diverse chemical libraries. rsc.org

Table 1: Comparison of Solid-Phase vs. Solution-Phase Synthesis of an Oligoisoxazole

Synthesis MethodAverage Yield per StepOverall Efficiency
Solid-Phase (SPOS)82-89%More Efficient
Solution-PhaseLower than SPOSLess Efficient

This table illustrates the general efficiency gains observed in the solid-phase synthesis of certain isoxazole systems compared to solution-phase methods.

Chemical Reactivity and Derivatization Studies of Isoxazol-4-ylmethanamine Oxalate

The isoxazole ring and the appended methanamine group in this compound offer multiple sites for chemical modification, enabling the exploration of its chemical space through various transformations.

Ring Expansion Reactions of Isoxazole Scaffolds

The isoxazole ring, while aromatic, possesses a labile N-O bond that can be cleaved under certain conditions, leading to ring-opening and subsequent rearrangement or expansion. A notable transformation is the rhodium carbenoid-induced ring expansion of isoxazoles. This reaction proceeds via the formal insertion of a rhodium vinylcarbenoid across the N-O bond of the isoxazole. acs.org The resulting intermediate can then undergo rearrangement to furnish highly functionalized 1,4-dihydropyridines, which can be oxidized to the corresponding pyridines. acs.orgnih.govorganic-chemistry.org This method represents a unique strategy for converting the five-membered isoxazole core into a six-membered pyridine (B92270) ring. nih.govorganic-chemistry.org

Another approach to ring expansion involves the reaction of isoxazoles with enamines in an inverse electron-demand hetero-Diels-Alder reaction, which, after reduction, yields substituted pyridines. rsc.orgrsc.org Furthermore, rhodium carbenoids derived from aryldiazoacetates can induce the ring expansion of isoxazoles to form 4H-1,3-oxazines in good yields. nih.gov This transformation likely proceeds through the formation of an isoxazolium ylide intermediate followed by either a 1,2-shift or an electrocyclic ring opening and subsequent 6π electrocyclization. nih.gov

Photochemical conditions can also be employed to induce rearrangements of the isoxazole ring. wikipedia.org UV irradiation can lead to the cleavage of the N-O bond, forming an azirine intermediate which can then rearrange to an oxazole. wikipedia.orgacs.org In some cases, thermal decomposition of isoxazoles can also lead to ring-expanded products. acs.org

Table 2: Ring Expansion Products of Isoxazole Scaffolds

Reagent/ConditionProduct ScaffoldReference
Rhodium VinylcarbenoidPyridine acs.orgnih.gov
Enamine / TiCl₄(THF)₂Pyridine rsc.org
Rhodium Aryldiazoacetate4H-1,3-Oxazine nih.gov
UV IrradiationOxazole wikipedia.org

This table summarizes various reagents and conditions used for the ring expansion of isoxazoles and the resulting heterocyclic systems.

Annulation Reactions and Fused Heterocycle Formation

The isoxazole moiety can serve as a building block for the construction of fused heterocyclic systems. One such method involves the condensation of 3-aryl-4-formylisoxazoles with 1,2-diamines. Depending on the reaction conditions and the nature of the diamine (e.g., orthophenylenediamine or 1,2-diaminoethane), this can lead to the formation of novel seven-membered rings like isoxazolo-[5,4-b]-benzodiazepines or fourteen-membered macrocycles. The formation of these fused systems is believed to proceed through a Schiff base intermediate.

Another strategy for forming fused rings is the isoxazole annulation reaction, which can be used to construct cyclohexenone rings in polycyclic systems. Furthermore, isoxazoles can participate in formal annulation reactions, such as [3+2], [4+2], and [5+2] cycloadditions, with ynamides, leading to a variety of N-heterocycles. This highlights the utility of isoxazoles as precursors for more complex molecular architectures.

Modifications of the Methanamine Group

The primary amine functionality of the methanamine group at the 4-position of the isoxazole ring is a key site for derivatization. Standard amine chemistry can be readily applied to introduce a wide range of substituents.

N-Acylation: The amine can be easily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce diverse functional groups and to modulate the physicochemical properties of the molecule.

Schiff Base Formation: Reaction with aldehydes or ketones under appropriate conditions will lead to the formation of the corresponding imines (Schiff bases). These imines can be stable entities themselves or can serve as intermediates for further transformations.

Reductive Amination: A powerful method for introducing alkyl groups onto the nitrogen atom is reductive amination. masterorganicchemistry.comorganic-chemistry.orgnih.gov This one-pot procedure typically involves the reaction of the amine with an aldehyde or ketone to form an imine in situ, which is then immediately reduced to the corresponding secondary or tertiary amine using a suitable reducing agent. masterorganicchemistry.comorganic-chemistry.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comcommonorganicchemistry.com This method avoids the issue of over-alkylation often encountered with direct alkylation using alkyl halides. masterorganicchemistry.com

Table 3: Common Reducing Agents for Reductive Amination

Reducing AgentTypical SolventsKey Features
Sodium triacetoxyborohydride (STAB)DCE, DCM, THFMild and selective; sensitive to water. commonorganicchemistry.com
Sodium cyanoborohydride (NaCNBH₃)MethanolLess sensitive to water; can selectively reduce imines in the presence of carbonyls. masterorganicchemistry.comcommonorganicchemistry.com
Sodium borohydride (NaBH₄)Methanol, EthanolAdded after imine formation is complete as it also reduces aldehydes and ketones. commonorganicchemistry.com

This table outlines common reducing agents used in reductive amination, a key reaction for modifying the methanamine group, along with their typical solvents and characteristics.

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

In a hypothetical ¹H NMR spectrum of isoxazol-4-ylmethanamine (B69850) oxalate (B1200264), one would expect to observe distinct signals corresponding to the different types of protons in the molecule. The protons on the isoxazole (B147169) ring would likely appear in the aromatic region of the spectrum, with their specific chemical shifts and coupling patterns providing information about their positions on the ring. The methylene (B1212753) (-CH₂-) protons of the methanamine group would likely appear as a singlet or a multiplet, depending on coupling with the adjacent amine protons. The amine (-NH₂) protons themselves might present as a broad singlet. The proton from the oxalate salt would also be expected to produce a signal, the chemical shift of which could be influenced by hydrogen bonding.

Hypothetical ¹H NMR Data for Isoxazol-4-ylmethanamine Oxalate

Proton Type Expected Chemical Shift (ppm) Multiplicity
Isoxazole ring H ~7.0 - 9.0 d, s
Methylene (-CH₂-) H ~3.5 - 4.5 s or t
Amine (-NH₂) H Variable, broad s
Oxalate (-COOH) H >10, broad s

Note: This table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon framework of this compound. Each unique carbon atom in the molecule would give rise to a distinct signal. The carbons of the isoxazole ring would be expected in the downfield region, characteristic of aromatic and heteroaromatic systems. The methylene carbon would appear at a higher field, and the two carbons of the oxalate anion would also have a characteristic chemical shift.

Hypothetical ¹³C NMR Data for this compound

Carbon Type Expected Chemical Shift (ppm)
Isoxazole ring C ~100 - 170
Methylene (-CH₂-) C ~30 - 50
Oxalate (C=O) C ~160 - 180

Note: This table is hypothetical and for illustrative purposes only. Actual values would need to be determined experimentally.

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, one would expect to observe a molecular ion peak corresponding to the protonated isoxazol-4-ylmethanamine cation. The mass spectrum would also likely show fragment ions resulting from the cleavage of the molecule, which could help to confirm the structure. The molecular weight of this compound is 188.14 g/mol .

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would reveal its crystal system, space group, and the precise bond lengths and angles of the molecule.

The crystal system (e.g., monoclinic, orthorhombic) and space group would describe the symmetry of the crystal lattice. This information is fundamental to understanding the packing of the molecules in the solid state.

Of particular interest in the crystal structure of this compound would be the intermolecular interactions, especially the hydrogen bonding network involving the oxalate anion. The protonated amine group of the isoxazol-4-ylmethanamine cation would be expected to form strong hydrogen bonds with the oxygen atoms of the oxalate anion. These interactions would play a crucial role in stabilizing the crystal lattice. The geometry and connectivity of this hydrogen-bonding network would be a key feature of the crystal structure.

Conformational Analysis within Crystal Lattice

The spatial arrangement of this compound in the solid state is determined through single-crystal X-ray diffraction. This powerful technique maps the electron density within a crystal, revealing precise atomic coordinates, bond lengths, bond angles, and torsional angles. This data allows for a detailed conformational analysis, understanding how the isoxazole ring, the methanamine side chain, and the oxalate counter-ion orient themselves to achieve maximum stability within the crystal lattice.

In a structural analysis of a related complex isoxazole derivative, 3-Methoxy-5-(methoxycarbonyl)isoxazol-4-yliodonium 2,2,2-trifluoroacetate, the isoxazole ring was observed to be nearly perpendicular to an adjacent phenyl ring, with the crystal structure stabilized by short I⋯O, C—H⋯F, and C—H⋯O interactions. nih.gov This highlights the importance of various weak interactions in defining the final solid-state conformation.

Table 1: Example Crystallographic Data for an Isoxazole Derivative This table presents data for 3-Methoxy-5-(methoxycarbonyl)isoxazol-4-yliodonium 2,2,2-trifluoroacetate as an illustrative example of crystallographic characterization of an isoxazole-containing compound. nih.gov

ParameterValue
Chemical FormulaC₁₃H₁₃INO₅⁺·C₂F₃O₂⁻
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.436 (2)
b (Å)10.750 (3)
c (Å)11.338 (3)
α (°)113.913 (5)
β (°)97.392 (4)
γ (°)98.975 (5)
Volume (ų)907.2 (4)
Z2
Temperature (K)173

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. nih.govmdpi.com By measuring the absorption of infrared radiation at specific wavenumbers, a unique spectral fingerprint of the molecule is generated. Each peak in the spectrum corresponds to the vibration (stretching, bending, or scissoring) of a specific chemical bond.

For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the isoxazole ring, the primary amine (as an ammonium (B1175870) salt), and the oxalate anion. The isoxazole ring would be identified by C=N and N-O stretching vibrations. The presence of the aminomethyl group, protonated by the oxalic acid, is confirmed by N-H stretching and bending modes, typical for ammonium salts. The oxalate counter-ion is characterized by strong asymmetric and symmetric stretching vibrations of the C=O and C-O bonds. researchgate.net The analysis of these distinct peaks provides direct evidence for the compound's chemical structure and the presence of the salt form.

Table 2: Predicted FTIR Absorption Bands for this compound This table compiles expected vibrational frequencies based on data from related oxalate salts and isoxazole derivatives. researchgate.netresearchgate.netmdpi.com

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
3250 - 2800N-H StretchAmmonium (R-NH₃⁺)
~2920C-H StretchMethylene (-CH₂-)
~1710, ~1675C=O Asymmetric StretchOxalate (-OOC-COO-)
~1620N-H Bending (Asymmetric)Ammonium (R-NH₃⁺)
~1570C=N StretchIsoxazole Ring
~1500N-H Bending (Symmetric)Ammonium (R-NH₃⁺)
~1410N-O StretchIsoxazole Ring
~1350C-O Symmetric StretchOxalate (-OOC-COO-)

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for determining the purity of this compound and for separating it from starting materials, by-products, or degradants. High-Performance Liquid Chromatography (HPLC) is the most common technique for quantitative purity analysis.

A reversed-phase HPLC (RP-HPLC) method is typically suitable for a polar, ionizable compound like this compound. The method involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net An acidic modifier, such as acetic or formic acid, is usually added to the mobile phase to ensure consistent ionization of the amine and oxalate, leading to sharp, symmetrical peaks. researchgate.net Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the isoxazole ring exhibits strong absorbance. nih.govnih.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Other chromatographic techniques also play a role. Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks, often employing silica (B1680970) gel plates and a polar solvent system. iaea.org Gas Chromatography (GC) may be employed for the analysis of volatile impurities or starting materials used in the synthesis of the isoxazole moiety, though the non-volatile nature of the oxalate salt itself makes it unsuitable for direct GC analysis without derivatization. researchgate.net

Table 3: Typical HPLC Parameters for Analysis of this compound This table outlines a representative set of conditions based on methods developed for oxalate and related amine compounds. researchgate.netnih.govnih.gov

ParameterTypical Conditions
ColumnReversed-Phase C18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Acetic Acid in WaterB: Acetonitrile or Methanol
GradientIsocratic or Gradient elution (e.g., 5% to 95% B)
Flow Rate1.0 mL/min
Column Temp.25-30 °C
DetectionUV at ~230-260 nm
Injection Volume5-20 µL

Computational and Theoretical Studies

Quantum Chemical Calculations (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and reactivity of molecules. For isoxazole (B147169) derivatives, DFT calculations are instrumental in elucidating reaction mechanisms, predicting spectroscopic properties, and understanding the stability of different molecular conformations.

In studies of related isoxazole compounds, DFT calculations using basis sets like B3LYP/6-31G have been employed to optimize molecular geometries, ensuring correct bond orders and angles before further computational analysis such as molecular docking. acs.org These calculations provide insights into the electronic distribution and the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting chemical reactivity.

For isoxazol-4-ylmethanamine (B69850) oxalate (B1200264), DFT could be used to model the protonation state of the aminomethyl group and the oxalate counter-ion, providing a detailed picture of the electrostatic potential and hydrogen bonding capabilities of the molecule. This information is vital for understanding its behavior in different chemical environments and its interaction with biological targets.

Table 1: Representative DFT Functionals and Basis Sets for Isoxazole Derivatives

Computational TaskCommonly Used DFT FunctionalCommonly Used Basis Set
Geometry OptimizationB3LYP6-31G*
Electronic PropertiesB3LYP, M06-2X6-311++G**
Reaction MechanismsB3LYP, ωB97X-D6-311+G(d,p)

This interactive table provides examples of DFT functionals and basis sets that have been applied to the study of isoxazole derivatives, illustrating the common computational approaches in the field.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For isoxazol-4-ylmethanamine oxalate, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

Research on various isoxazole derivatives has demonstrated their potential to interact with a range of biological targets, including enzymes and receptors. nih.govnih.gov For instance, docking studies have been used to investigate the binding of isoxazole compounds to the active sites of enzymes like cyclooxygenases (COX) and carbonic anhydrase. acs.orgfrontiersin.org These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding affinity.

Molecular dynamics (MD) simulations can further refine the docked poses and provide insights into the dynamic behavior of the ligand-target complex over time. acs.org For this compound, MD simulations could be used to assess the stability of its binding to a predicted target and to calculate the binding free energy, offering a more accurate prediction of its inhibitory potential.

Table 2: Examples of Molecular Docking Targets for Isoxazole Derivatives

Target ProteinPDB IDBiological FunctionReference
Carbonic Anhydrase1AZMEnzyme Inhibition acs.org
Cyclooxygenase-2 (COX-2)5KIRAnti-inflammatory nih.gov
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)1M17Anticancer nih.gov

This interactive table showcases examples of protein targets that have been investigated in molecular docking studies of various isoxazole derivatives, highlighting the diverse therapeutic areas being explored.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For the isoxazole class of compounds, SAR studies have been crucial in identifying the structural features that contribute to their therapeutic effects. nih.gov

In the context of this compound, SAR studies would involve synthesizing and testing a series of analogues to determine how changes in the isoxazole ring, the aminomethyl substituent, and the oxalate counter-ion affect its biological activity. For example, studies on other isoxazole derivatives have shown that the nature and position of substituents on the isoxazole ring can significantly influence their potency and selectivity for a particular target. utmb.edu

Predictive analytics, through methods like Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed to build mathematical models that correlate the chemical structure of isoxazole derivatives with their biological activity. tandfonline.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process.

Table 3: Key SAR Insights for Isoxazole Derivatives

Structural ModificationImpact on ActivityExample Target ClassReference
Substitution on the phenyl ringCan enhance or decrease potencyVarious nih.gov
Nature of the substituent at the 5-position of the isoxazole ringInfluences selectivityEPAC Antagonists utmb.edu
Presence of a hydroxyl groupCan be critical for activityAntimitotic agents nih.gov

This interactive table summarizes key findings from SAR studies on isoxazole derivatives, providing a general guide for the rational design of new analogues.

Conformational Analysis via Computational Methods

The three-dimensional conformation of a molecule is critical for its biological activity. Computational methods are widely used to explore the conformational landscape of flexible molecules like this compound.

Techniques such as systematic or stochastic conformational searches can identify low-energy conformations of the molecule. These conformations can then be further analyzed using quantum chemical methods to determine their relative stabilities. Understanding the preferred conformation of this compound is essential for designing molecules that fit optimally into the binding site of a biological target.

Exploration of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational chemistry provides a range of descriptors that can be used to quantify the electronic properties of this compound and related compounds.

Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electrostatic potential, and partial atomic charges can be calculated using quantum chemical methods. These descriptors provide valuable insights into the molecule's reactivity, stability, and potential for intermolecular interactions. For instance, the electrostatic potential map can highlight regions of the molecule that are likely to engage in hydrogen bonding or electrostatic interactions with a receptor.

Medicinal Chemistry and Biological Activity Investigations

Design and Synthesis of Isoxazol-4-ylmethanamine (B69850) Oxalate (B1200264) Derivatives and Analogues for Biological Screening

The development of novel therapeutic agents often begins with the strategic design and synthesis of new molecular entities. In the realm of isoxazole-based compounds, medicinal chemists employ various principles and techniques to create derivatives and analogues with enhanced biological activity and improved pharmacokinetic profiles. nih.gov

Rational Design Principles in Medicinal Chemistry

Rational drug design is a cornerstone of modern medicinal chemistry, guiding the synthesis of compounds with specific biological targets in mind. researchgate.net For isoxazole (B147169) derivatives, this involves a deep understanding of their structure-activity relationships (SAR), which delineates how the chemical structure of a molecule correlates with its biological activity. nih.govberkeley.edu Techniques such as molecular docking are employed to predict the binding affinity of newly designed isoxazole derivatives with their target proteins. acs.orgnih.gov This computational approach allows for the in-silico screening of numerous potential compounds, prioritizing those with the highest likelihood of success for synthesis and further testing. acs.org

Quantitative structure-activity relationship (QSAR) studies are another critical tool. researchgate.net By analyzing the physicochemical properties of a series of compounds in relation to their biological activity, QSAR models can predict the activity of yet-to-be-synthesized molecules. researchgate.net For instance, studies on isoxazole-based inhibitors of vascular endothelial growth factor receptor 2 (VEGFR2), a key target in cancer therapy, have utilized QSAR to identify derivatives with potentially enhanced inhibitory competence. researchgate.net

Bioisosteric Replacements in Isoxazole Scaffolds

Bioisosteric replacement is a widely used strategy in drug design to modify the properties of a lead compound while retaining its biological activity. nih.govcambridgemedchemconsulting.comresearchgate.net This involves substituting an atom or a group of atoms with another that has similar physical or chemical properties. cambridgemedchemconsulting.com In the context of isoxazole scaffolds, this technique can be used to improve potency, selectivity, metabolic stability, and pharmacokinetic properties. u-strasbg.fr For example, replacing a hydrogen atom with fluorine can block metabolic pathways and enhance a compound's stability. cambridgemedchemconsulting.com

The isoxazole ring itself can be considered a bioisostere of other five-membered heterocycles. The strategic replacement of the isoxazole moiety with other rings, such as pyridine (B92270) or oxadiazole, has been explored to generate ligands with high affinity for specific biological targets like nicotinic cholinergic receptors. nih.gov This approach of "scaffold hopping" allows for the exploration of new chemical space and the potential discovery of novel drug candidates with improved properties. nih.govresearchgate.net

Exploration of Pharmacological Activities

Derivatives of isoxazol-4-ylmethanamine oxalate have been investigated for a range of pharmacological activities, demonstrating the versatility of the isoxazole scaffold in medicinal chemistry. nih.govresearchgate.netnih.gov

Anti-inflammatory Properties

Isoxazole derivatives have shown significant promise as anti-inflammatory agents. nih.govmdpi.com The anti-inflammatory activity of these compounds is often evaluated using in vivo models, such as the carrageenan-induced rat paw edema model. researchgate.net Several studies have reported that novel isoxazole derivatives exhibit potent anti-inflammatory effects, with some compounds demonstrating activity comparable to or even exceeding that of standard drugs like diclofenac (B195802) sodium and indomethacin. mdpi.comresearchgate.net

One notable example is the compound MZO-2 (ethyl N-{4-[(2,4-dimethoxybenzyl)carbamoyl]-3-methylisoxazol-5-yl}acetimidate), which displayed potent inhibitory effects on carrageenan-induced paw inflammation. nih.gov Furthermore, when applied topically, MZO-2 was highly effective in reducing ear edema in a mouse model of contact sensitivity, with efficacy comparable to the reference drug tacrolimus. nih.gov The mechanism of action for some of these compounds involves the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. mdpi.com

Table 1: Anti-inflammatory Activity of Selected Isoxazole Derivatives

CompoundModelKey FindingsReference
MZO-2Carrageenan-induced paw inflammation (mice)Potent inhibitory effect. nih.gov
Indolyl–isoxazolidines (e.g., 9a)LPS-induced TNF-α and IL-6 production (THP-1 cells)Significant inhibition of pro-inflammatory cytokines. mdpi.com
Various Isoxazole Derivatives (I3, I5, I6, I11)Carrageenan-induced rat paw edemaShowed significant activity when compared to standard Diclofenac sodium. researchgate.net

Antimicrobial (Antibacterial, Antifungal, Antituberculosis) Activity

The isoxazole nucleus is a key component in several clinically used antibiotics, highlighting its importance in the development of antimicrobial agents. nih.gov Research has demonstrated that synthetic isoxazole derivatives possess a broad spectrum of antimicrobial activity against various pathogens, including bacteria, fungi, and mycobacteria. researchgate.netnih.govipindexing.com

The antimicrobial efficacy of isoxazole derivatives is often influenced by the nature of the substituents on the isoxazole ring. nih.gov For example, the introduction of a thiophene (B33073) moiety has been shown to enhance antimicrobial activity. nih.gov Studies have evaluated the activity of isoxazole derivatives against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. nih.govresearchgate.net Some synthesized compounds have shown significant inhibitory zones against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, certain isoxazole derivatives have demonstrated noteworthy activity against Mycobacterium tuberculosis. ipindexing.com

Table 2: Antimicrobial Activity of Selected Isoxazole Derivatives

Compound TypeTarget OrganismsKey FindingsReference
Isoxazoles with thiophenyl moietyS. aureus, P. aeruginosa, C. albicansSignificant antimicrobial activity. nih.gov
Various synthesized isoxazolesS. aureus (Gram-positive), E. coli (Gram-negative), C. albicans, A. niger (fungi)Inhibited the growth of tested bacteria and fungi. researchgate.net
Novel isoxazole derivativesMycobacterium tuberculosisReported to have anti-tubercular activity. ipindexing.com

Anticancer and Antitumor Research

The development of novel anticancer agents is a major focus of medicinal chemistry, and isoxazole derivatives have emerged as a promising class of compounds in this area. nih.govtandfonline.comresearchgate.net These compounds have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization. nih.govberkeley.edutandfonline.com

Numerous studies have reported the synthesis and evaluation of isoxazole derivatives against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and prostate cancer (PC-3). nih.govtandfonline.comnih.gov For instance, a series of isoxazole-carboxamide derivatives were synthesized and showed cytotoxic activity against breast, cervical, and liver cancer cell lines. nih.gov Some of these compounds were found to induce a delay in the G2/M phase of the cell cycle and promote apoptosis. nih.gov The structure-activity relationship studies of these compounds are crucial for optimizing their anticancer potential and selectivity. nih.govberkeley.edu

Antidiabetic Activity Investigations

The isoxazole nucleus has been incorporated into various molecular frameworks to explore their potential as antidiabetic agents. researchgate.netnih.gov Research has shown that certain isoxazole derivatives can enhance glucose uptake and inhibit key enzymes involved in carbohydrate metabolism.

One area of investigation involves the synthesis of flavonoid-based isoxazole derivatives. researchgate.netnih.gov For instance, a novel isoxazole derivative of kaempferol, a natural flavonoid, demonstrated improved glucose consumption in insulin-resistant HepG2 cells. researchgate.netnih.gov This effect is potentially mediated through the activation of the AMPK/PEPCK/G6Pase pathway, which plays a crucial role in glucose metabolism. researchgate.netnih.gov Specifically, the derivative was found to increase the phosphorylation of AMP-activated protein kinase (AMPK) and decrease the levels of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). researchgate.netnih.gov

Furthermore, trifluoromethylated flavonoid-based isoxazoles have been synthesized and evaluated for their α-amylase inhibitory activity. nih.gov One such compound exhibited potent inhibition of α-amylase, with an efficacy comparable to the well-known antidiabetic drug, acarbose (B1664774). nih.gov Molecular docking studies suggest that these compounds can interact with key residues in the active site of the α-amylase enzyme, explaining their inhibitory effects. nih.gov

Other studies have focused on isoxazole derivatives synthesized from chalcones. In vitro screening of these compounds using a yeast cell method for glucose uptake revealed that derivatives with specific substitutions, such as a halogenated or nitrated phenyl ring at the 5-position and a hydroxyl or amine substituted phenyl ring at the 3-position of the isoxazole ring, exhibited antidiabetic action.

Table 1: Investigated Antidiabetic Activities of Isoxazole Derivatives

Compound TypeInvestigated ActivityKey Findings
Kaempferol-based isoxazole derivativeGlucose consumption in insulin-resistant HepG2 cellsImproved glucose consumption (EC50 = 0.8 nM) researchgate.netnih.gov
Trifluoromethylated flavonoid-based isoxazolesα-amylase inhibitionPotent inhibition, comparable to acarbose (IC50 = 12.6 ± 0.2 μM) nih.gov
Chalcone-based isoxazole derivativesIn vitro glucose uptake by yeast cellsDerivatives with specific substitutions showed antidiabetic action

Antioxidant Activity Studies

The antioxidant potential of isoxazole derivatives has also been a subject of investigation. researchgate.net Studies have utilized assays such as the DPPH and ABTS methods to evaluate the ability of these compounds to scavenge free radicals. researchgate.net For example, certain isoxazoline (B3343090) derivatives have demonstrated impressive, concentration-dependent antioxidant activity in these assays. researchgate.net This suggests that the isoxazole scaffold may contribute to the development of novel antioxidant agents.

Other Investigated Activities (e.g., Anticonvulsant, Antipsychotic, Analgesic, Insecticidal)

The versatility of the isoxazole ring is further highlighted by its presence in compounds with a broad spectrum of other biological activities. researchgate.netnih.gov

Anticonvulsant Activity: Several isoxazole derivatives have been synthesized and screened for their anticonvulsant properties. researchgate.netnih.govpharmahealthsciences.netresearchgate.netatiner.gracs.org Studies have utilized models such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests to evaluate their efficacy. pharmahealthsciences.netatiner.gr For instance, a series of enaminones derived from 3- and 5-aminoisoxazoles showed potent anti-MES activity. nih.gov Another study on bicyclic isoxazole analogues revealed significant anticonvulsant activity in both MES and PTZ models. pharmahealthsciences.net Furthermore, novel benzo[d]isoxazole derivatives have been designed as anticonvulsants that selectively block the NaV1.1 voltage-gated sodium channel. acs.org

Antipsychotic Activity: Benzisoxazole derivatives are a key component of several atypical antipsychotic drugs. ijpsr.inforsc.orgindexcopernicus.comnih.gov These compounds, such as risperidone (B510) and iloperidone, act as potent antagonists of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. ijpsr.inforsc.org This dual antagonism is believed to contribute to their efficacy in treating psychosis with a lower incidence of extrapyramidal side effects compared to typical antipsychotics. ijpsr.info

Analgesic Activity: The analgesic potential of isoxazole derivatives has been explored in various studies. researchgate.netnih.govnih.govresearchgate.netbanglajol.info For example, a series of 3-substituted-isoxazole-4-carboxamide derivatives were synthesized and showed low to moderate analgesic activity in acetic acid-induced writhing and hot plate tests in mice. nih.gov Some of these compounds were found to act via a non-opioid receptor pathway. nih.gov

Insecticidal Activity: Isoxazole and isoxazoline moieties have been incorporated into novel compounds with significant insecticidal properties. acs.orgnih.govacs.orgmdpi.comnih.gov These derivatives have shown efficacy against various pests, including the bean aphid (Aphis craccivora) and the diamondback moth (Plutella xylostella). acs.orgnih.govmdpi.com The mechanism of action for some of these insecticides involves targeting the GABA receptors in insects. nih.govmdpi.comnih.gov

Target Identification and Mechanism of Action Studies

Understanding the specific molecular targets and mechanisms of action is crucial for the development of isoxazole-based therapeutic agents. This section explores the interactions of isoxazole derivatives with various enzymes, receptors, and cellular components.

Enzyme Inhibition Studies (e.g., HDAC1, COX-2, Carbonic Anhydrase, Bacterial Serine Acetyltransferase)

HDAC Inhibition: Isoxazole-containing compounds have been investigated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. nih.govnih.govunimore.itgoogle.com A series of hydroxamic acid-based HDAC inhibitors incorporating an isoxazole moiety showed nanomolar activity against several HDAC isoforms and micromolar inhibitory activity against pancreatic cancer cell lines. nih.govnih.gov Another study identified HDAC6 inhibitors based on a novel 3-hydroxy-isoxazole zinc-binding group. unimore.it

COX-2 Inhibition: The isoxazole nucleus is a key feature of the selective COX-2 inhibitor valdecoxib. nih.govnih.gov Numerous studies have focused on synthesizing isoxazole derivatives as selective COX-2 inhibitors for their anti-inflammatory and analgesic effects. nih.govnih.govnih.govresearchgate.netnih.govresearchgate.netgoogle.com Molecular modeling studies have shown that specific substitutions on the isoxazole ring are crucial for selective COX-2 inhibition. nih.gov Some novel isoxazole derivatives have demonstrated potent and selective COX-2 inhibitory activity in in vitro assays. nih.govresearchgate.net

Carbonic Anhydrase Inhibition: Isoxazole derivatives have been explored as inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes. nih.govacs.orgnih.govyoutube.comyoutube.com Certain synthesized isoxazole derivatives displayed significant inhibitory action against the CA IX isoform, which is a marker for many human cancers. nih.govacs.org Another series of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles showed potent inhibition of the hCA II isoform, a target for anti-glaucoma drugs. nih.gov

Bacterial Serine Acetyltransferase Inhibition: The enzyme serine acetyltransferase (SAT), which is involved in L-cysteine biosynthesis in bacteria, has been identified as a target for novel antibacterial agents. nih.govnih.govmdpi.comacs.orghelsinki.fi A series of substituted (2-aminooxazol-4-yl)isoxazole-3-carboxylic acids were discovered as inhibitors of Salmonella typhimurium SAT. nih.govnih.gov These compounds represent a promising avenue for the development of antibacterial adjuvants. nih.govnih.gov

Table 2: Enzyme Inhibition by Isoxazole Derivatives

Enzyme TargetType of Isoxazole DerivativeKey Findings
Histone Deacetylase (HDAC)Hydroxamic acid-based isoxazolesNanomolar inhibitory activity against HDAC isoforms nih.govnih.gov
Cyclooxygenase-2 (COX-2)Various substituted isoxazolesPotent and selective inhibition nih.govresearchgate.net
Carbonic Anhydrase (CA)Substituted isoxazoles and oxazolesSignificant inhibition of cancer-related CA IX and glaucoma-related hCA II isoforms nih.govacs.orgnih.gov
Bacterial Serine Acetyltransferase (SAT)(2-Aminooxazol-4-yl)isoxazole-3-carboxylic acidsPotent inhibitors of S. typhimurium SAT nih.govnih.gov

Receptor Agonism/Antagonism (e.g., GPR88, EP3 receptor)

The interaction of isoxazole derivatives with G-protein coupled receptors (GPCRs) has been explored for various therapeutic applications. As mentioned previously, benzisoxazole derivatives are well-established antagonists of dopamine D2 and serotonin 5-HT2A receptors, forming the basis of their antipsychotic activity. ijpsr.inforsc.org Further research into the agonistic or antagonistic activities of isoxazole compounds on other receptors like GPR88 and the EP3 receptor could unveil new therapeutic possibilities.

Interaction with Ribosomal Subunits

Recent studies have highlighted the potential of isoxazole-containing compounds to interact with ribosomal subunits, suggesting a novel mechanism of action for their biological effects. nih.govbiorxiv.orgresearchgate.netmdpi.comnih.gov For instance, a study on benzo[d]isoxazole-4,7-dione analogues identified the ribosomal small subunit as a target. biorxiv.org Specifically, the compound was found to bind to the ribosomal protein S5 (RpS5), which is involved in mRNA binding and decoding. biorxiv.org This interaction was shown to increase the fidelity of protein synthesis by improving the discrimination of mischarged aminoacyl-tRNAs. biorxiv.org Another study demonstrated that a chlorinated isoxazole-containing compound binds to the E-site of the large ribosomal subunit (LSU) in eukaryotic ribosomes, sterically hindering the entry of deacylated tRNA during elongation. researchgate.net These findings open up new avenues for the design of isoxazole-based drugs that target the ribosome to modulate protein synthesis.

Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism through which many anticancer agents exert their effects. For isoxazole derivatives, the pathways leading to apoptosis can be multifaceted. Research into compounds structurally related to this compound has revealed that the endoplasmic reticulum (ER) stress pathway is a significant contributor to their pro-apoptotic activity. nih.gov

One notable mechanism involves the release of calcium ions (Ca2+) from the ER, a process that can be triggered by the activation of inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs). nih.gov This disruption of calcium homeostasis within the cell leads to ER stress. In response to this stress, a signaling cascade known as the unfolded protein response (UPR) is initiated. Key markers of the UPR, such as the upregulation of glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP), have been observed in cancer cells treated with isoxazole derivatives. The sustained activation of the ER stress response can ultimately lead to the initiation of apoptosis. nih.gov

Furthermore, some isoxazole derivatives have demonstrated the ability to induce both early and late-stage apoptosis in various cancer cell lines, including human erythroleukemic K562 cells. nih.gov The pro-apoptotic activity in these cells has been linked to the activation of the erythroid differentiation program. nih.gov The induction of apoptosis by these compounds is often concentration-dependent. nih.gov In addition to apoptosis, some isoxazole derivatives have been shown to induce a form of cell death with features of both apoptosis and paraptosis, a type of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the ER. nih.gov

Structure-Activity Relationships (SAR) of this compound Derivatives

The biological activity of isoxazole-containing compounds is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are crucial for understanding how different parts of the molecule contribute to its potency and for guiding the design of more effective analogs. For derivatives of isoxazol-4-ylmethanamine, the isoxazole ring itself serves as a key pharmacophore, but its activity is modulated by the nature and position of various substituents. researchgate.netmdpi.comnih.govresearchgate.netnih.gov

Influence of Substituent Variations on Biological Potency

The potency of isoxazole derivatives can be significantly altered by modifying the substituents on the isoxazole ring and any associated phenyl rings. These modifications can influence the compound's electronic properties, steric hindrance, and ability to bind to its biological target.

For instance, in a series of fluorophenyl-isoxazole-carboxamide derivatives, the antioxidant activity was found to be more potent than their enzymatic inhibitory activities. researchgate.net The position of substituents on an aryl ring attached to the isoxazole core can also be critical. For example, in a series of 4-isoxazolyl-1,4-dihydropyridines, the affinity for the calcium channel was found to increase dramatically at higher holding potentials, with a clear SAR emerging for substituents on a 3'-arylisoxazolyl analogue: p-Br > p-Cl >> p-F, and p-Cl > m-Cl > o-Cl >> o-MeO. nih.gov

In the context of anticancer activity, the presence of specific functional groups can enhance potency. For example, studies on isoxazole chalcone (B49325) derivatives have shown that electron-donating groups, such as methoxy (B1213986) substituents on a benzene (B151609) ring, can enhance anticancer activity. mdpi.com Similarly, the presence of a hydroxyl group on a benzene ring has been shown to significantly increase bioactivity in some isoxazole derivatives, while its replacement with multiple methoxy or acetate (B1210297) groups can lead to a decrease in activity. nih.gov

The following table summarizes the influence of various substituents on the biological activity of different isoxazole derivative series, providing insights into potential SAR for compounds related to this compound.

Isoxazole Derivative Series Substituent Variation Impact on Biological Potency Reference
4-Isoxazolyl-1,4-dihydropyridinesHalogen at para-position of 3'-aryl groupp-Br > p-Cl >> p-F nih.gov
4-Isoxazolyl-1,4-dihydropyridinesChlorine at different positions of 3'-aryl groupp-Cl > m-Cl > o-Cl nih.gov
Isoxazole Chalcone DerivativesMethoxy group on benzene ringEnhanced anticancer activity mdpi.com
General Isoxazole DerivativesHydroxyl group on benzene ringSignificantly increased bioactivity nih.gov
General Isoxazole DerivativesMultiple methoxy or acetate groups on benzene ringDecreased bioactivity nih.gov

Impact of Oxalate Salt Form on Bioactivity and Formulation Considerations

The choice of a salt form for a drug candidate is a critical step in pharmaceutical development, as it can significantly influence the compound's physicochemical properties, such as solubility, stability, and bioavailability. The use of an oxalate salt for isoxazol-4-ylmethanamine suggests that this form may offer advantages in terms of crystallinity and stability.

However, it is also important to consider the potential biological effects of the oxalate counter-ion itself. Oxalate is a known metabolic end product and can have physiological effects at high concentrations. For instance, increased levels of oxalate can trigger the production of reactive oxygen species (ROS) in renal epithelial cells, leading to oxidative stress, cellular injury, and even apoptosis. mdpi.com This is a key consideration in the context of urolithiasis, where the supersaturation of urine with calcium oxalate can lead to kidney stone formation. mdpi.com

From a formulation perspective, the oxalate salt form will dictate the choice of excipients and the manufacturing process. The crystalline nature of many oxalate salts can be advantageous for achieving a stable solid dosage form. However, the potential for hygroscopicity and the solubility profile of the salt must be thoroughly characterized to ensure consistent drug delivery and bioavailability.

Role in Drug Discovery and Development Research

Lead Compound Identification and Optimization Strategies

The identification of a "lead compound"—a chemical starting point for drug design—is a critical step in the drug discovery process. Isoxazole-containing compounds have frequently served as lead structures for optimization programs. nih.gov For instance, an isoxazole (B147169) compound with potent activity against the AM2-S31N proton channel of the influenza A virus was identified as a lead for the development of new antiviral agents. nih.gov

Once a lead is identified, medicinal chemists employ various optimization strategies to enhance its efficacy, selectivity, and pharmacokinetic properties. researchgate.net Key strategies include:

Structure-Activity Relationship (SAR) Studies: This involves systematically modifying the chemical structure of the lead compound and evaluating the impact on its biological activity. nih.gov For example, in the development of influenza virus inhibitors, an expeditious synthetic strategy enabled the rapid exploration of the SAR of isoxazole-containing compounds. nih.gov

Computational Modeling: In silico methods, such as molecular docking and simulations, are used to predict how a compound will interact with its biological target. acs.orgnih.gov This rational design approach can guide the synthesis of more potent and selective derivatives. acs.org

An example of lead optimization is the development of isoxazole-based inhibitors of the influenza A virus M2-S31N proton channel. Starting from a lead compound, researchers utilized the Suzuki-Miyaura cross-coupling reaction to rapidly synthesize a library of analogues. This approach led to the discovery of several potent antivirals with submicromolar efficacy against various influenza A virus strains. nih.gov

Prodrug Strategies for Isoxazole-Containing Compounds

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. rroij.comnih.gov This strategy is often employed to overcome challenges such as poor solubility, low bioavailability, or undesirable side effects. rroij.comcapes.gov.br The isoxazole nucleus has been incorporated into prodrug designs to improve the therapeutic potential of various compounds. rsc.org

Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability. rroij.comcapes.gov.br Prodrug strategies can address this by transiently modifying the drug's structure to enhance its solubility and absorption. rroij.com By converting a parent drug into a more soluble prodrug, more efficient absorption from the gastrointestinal tract can be achieved, resulting in higher systemic exposure to the active compound. rroij.com This can lead to improved therapeutic efficacy, potentially at lower doses, which in turn can reduce the risk of side effects. rroij.com

For example, the immunosuppressive drug leflunomide (B1674699) is a prodrug that is rapidly converted to its active metabolite, A77 1726, which contains an isoxazole ring. This conversion is essential for its therapeutic effect. rsc.org

Targeted drug delivery aims to selectively deliver a therapeutic agent to a specific site in the body, such as a tumor, thereby minimizing off-target effects. nih.gov One innovative approach is the use of hypoxia-activated prodrugs (HAPs). nih.gov

Hypoxia, or low oxygen concentration, is a characteristic feature of the microenvironment of many solid tumors. nih.govnih.gov HAPs are designed to be selectively activated under these hypoxic conditions, leading to the localized release of a cytotoxic agent that can kill cancer cells. nih.gov This targeted approach has the potential to increase the therapeutic index of anticancer drugs. nih.gov

Researchers have designed and synthesized benzo[d]isoxazole derivatives as inhibitors of hypoxia-inducible factor-1α (HIF-1α), a key transcription factor that allows cancer cells to adapt to the hypoxic environment. nih.gov By inhibiting HIF-1α, these compounds can interfere with tumor progression and angiogenesis. nih.gov Some of these benzo[d]isoxazole analogues have shown potent activity with low IC50 values, highlighting their potential as anticancer agents. nih.gov

Table 1: Examples of Isoxazole-Containing Compounds in Drug Discovery Research

Compound ClassTherapeutic TargetResearch FocusKey Findings
Isoxazole-containing antiviralsInfluenza A virus M2-S31N proton channelLead optimization for antiviral activityIdentification of potent inhibitors with submicromolar efficacy against multiple influenza strains. nih.gov
Benzo[d]isoxazole derivativesHypoxia-inducible factor-1α (HIF-1α)Development of hypoxia-activated anticancer agentsDiscovery of potent HIF-1α inhibitors with potential to disrupt tumor progression. nih.gov
Isoxazole-based antagonistsToll-like receptor 8 (TLR8)Treatment of autoimmune diseasesIdentification of selective and potent TLR8 antagonists with favorable physicochemical properties. acs.org
Isoxazole derivativesCarbonic Anhydrase (CA)Enzyme inhibition studiesSynthesis of isoxazole derivatives with significant inhibitory action against CA. nih.gov

Development of Pharmaceutical Standards and Reference Materials

Comprehensive Characterization: Thoroughly analyzing the chemical structure, purity, and physicochemical properties of the compound using various analytical techniques.

Method Development and Validation: Establishing and validating analytical methods for identity, purity, and potency testing.

Stability Studies: Assessing the stability of the compound under various storage conditions to determine its shelf-life.

These standards are crucial for raw material testing, in-process controls during manufacturing, and final product release, ensuring batch-to-batch consistency.

Patent Landscape and Intellectual Property in Isoxazole Research

The patent landscape for isoxazole-containing compounds is extensive, reflecting the significant research and development efforts in this area. mdpi.com Patents are a key form of intellectual property that protects novel inventions, including new chemical entities, their synthesis, and their therapeutic uses. nih.gov

A review of patent literature reveals a wide range of applications for isoxazole derivatives. For example, patents have been granted for:

Isoxazole derivatives with analgesic and antipyretic properties. google.com

5-sulfanilamido-isoxazoles with potential antibacterial activity. google.com

Isoxazole derivatives that act as agonists of the Wnt/β-catenin signaling pathway, with potential applications in various diseases. google.com

Securing a strong intellectual property position is a critical aspect of drug development, as it provides a period of market exclusivity that allows pharmaceutical companies to recoup their research and development investments. nih.gov The strategy of creating bioisosteres, such as replacing a carbon atom with silicon in a known drug, is sometimes employed to generate new, patentable compounds with improved properties. nih.gov The diverse patent filings related to isoxazoles underscore their continued importance and therapeutic potential in the pharmaceutical industry. rsc.org

Emerging Research Directions and Future Perspectives

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of isoxazole (B147169) derivatives has traditionally involved methods like the 1,3-dipolar cycloaddition of alkynes and nitrile oxides. rsc.orgmdpi.com However, the focus is increasingly shifting towards more efficient, environmentally friendly, and sustainable synthetic strategies.

Recent advancements include the development of metal-free synthesis routes to circumvent the drawbacks associated with metal catalysts, such as cost, toxicity, and purification challenges. nih.gov Green chemistry approaches, utilizing water as a solvent and microwave or ultrasound irradiation, are also gaining prominence for the synthesis of isoxazole derivatives. rsc.orgnih.govresearchgate.net For instance, a one-pot cascade reaction using ultrasonication has been successfully employed for the formation of isoxazole derivatives. nih.gov Additionally, the use of recyclable ionic liquids as a reaction medium presents an environmentally benign alternative. nih.gov

Researchers are also exploring novel catalytic systems. Hypervalent iodine compounds are being investigated as low-toxic and environmentally benign reagents for reactions such as the intramolecular oxidative cycloaddition of aldoximes to produce fused isoxazole derivatives. mdpi.com These modern synthetic methods not only improve the efficiency and yield of isoxazole synthesis but also facilitate the creation of more complex and bioactive molecules. nih.govresearchgate.net

Advanced Computational Approaches in Drug Design and Discovery

Computational methods are playing an increasingly pivotal role in the design and discovery of new drugs based on the isoxazole scaffold. In silico techniques, such as molecular docking and molecular dynamics simulations, are being used to predict the binding affinity and interaction of isoxazole derivatives with various biological targets. researchgate.netnih.govnih.gov

These computational models allow for the rational design of novel compounds with enhanced potency and selectivity. For example, in silico guided rational drug design has led to the identification of potent isoxazole-based Toll-like receptor 8 (TLR8) antagonists. nih.gov Furthermore, computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new isoxazole derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. researchgate.netnih.govnih.gov The integration of these computational approaches significantly accelerates the development of new therapeutic agents.

Exploration of New Biological Targets and Therapeutic Applications

The isoxazole moiety is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. nih.govresearchgate.net Ongoing research continues to uncover new biological targets and potential therapeutic applications for isoxazole-containing compounds.

Table 1: Investigated Therapeutic Areas for Isoxazole Derivatives

Therapeutic AreaSpecific Target/ApplicationKey Findings
Infectious Diseases Antibacterial, Antifungal, Antiviral, AntitubercularIsoxazole derivatives have shown significant activity against various pathogens, including drug-resistant strains. nih.govmdpi.comresearchgate.net
Oncology Anticancer, AntiproliferativeDerivatives have demonstrated cytotoxicity against various cancer cell lines and inhibitory activity against enzymes like COX-1, which is implicated in cancer. nih.govijariit.com
Inflammation & Immunology Anti-inflammatory, Immunosuppressive, ImmunostimulatoryIsoxazole compounds have been shown to inhibit inflammatory mediators and modulate immune responses. nih.govmdpi.comdoaj.org
Neurological Disorders Anticonvulsant, Antidepressant, NeuroprotectiveResearch suggests potential applications in treating conditions like Parkinson's and Alzheimer's disease. nih.govmdpi.com

Recent studies have identified isoxazole derivatives as potent inhibitors of Toll-like receptor 8 (TLR8), which is implicated in autoimmune diseases like systemic lupus erythematosus and rheumatoid arthritis. nih.gov Additionally, research into isoxazole-based compounds has shown potential for treating metabolic diseases and for use as insecticides and herbicides in agriculture. mdpi.comresearchgate.netbenthamdirect.com

Development of Multi-Targeting Agents and Hybrid Molecules

A significant trend in drug discovery is the development of multi-targeting agents and hybrid molecules, which combine two or more pharmacophores to achieve enhanced efficacy or a synergistic effect. ijariit.com The isoxazole scaffold is being extensively utilized in this approach.

By linking an isoxazole moiety to other heterocyclic rings, researchers are creating hybrid molecules with a wide range of biological activities. mdpi.comijariit.com For example, isoxazole-triazole hybrids have been synthesized and shown to possess potent antibacterial activity. nih.gov Similarly, isoxazole-oxazole hybrids have demonstrated anticancer, antibacterial, and anti-inflammatory properties. mdpi.com This strategy of molecular hybridization offers a powerful tool for developing novel therapeutics with improved potency and reduced toxicity. ijariit.com

Supramolecular Chemistry Applications

The unique electronic and structural features of the isoxazole ring make it a valuable component in the field of supramolecular chemistry. The strong dipole moments and anisotropic interactions of isoxazole cores facilitate the formation of organized molecular assemblies. nih.gov

Research has shown that head-to-tail dipole-dipole arrays of isoxazole rings can lead to the formation of supramolecular helical assemblies. oup.com These assemblies can exhibit interesting chiroptical properties and their formation can be controlled by temperature and solvent. oup.com Furthermore, isoxazole and isoxazoline (B3343090) scaffolds are being explored for the design of liquid crystals, with their structural features favoring the formation of stable mesophases. nih.gov These applications highlight the potential of isoxazole derivatives in the development of advanced materials with novel functions.

Q & A

Basic: What are the established synthetic routes for Isoxazol-4-ylmethanamine oxalate, and how can reaction conditions be optimized for higher yields?

This compound synthesis typically involves coupling isoxazole derivatives with amine precursors, followed by oxalate salt formation. For example:

  • Key step : Reacting 3-methyl-5-isoxazolemethanamine with oxalic acid under controlled pH (4–6) and temperature (40–60°C) to precipitate the oxalate salt .
  • Optimization : Adjusting solvent polarity (e.g., ethanol/water mixtures) improves crystallization efficiency. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation.

Table 1 : Representative Synthesis Data for Isoxazole Derivatives

CompoundYield (%)Melting Point (°C)Characterization Methods
Example A73110–112NMR, IR, MS
Example B8162–63NMR, Elemental Analysis
Adapted from sulfonamide-isoxazole synthesis protocols .

Advanced: How can researchers resolve contradictions in NMR spectral data for Isoxazol-4-ylmethanamine derivatives during structural elucidation?

Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) may arise from:

  • Dynamic effects : Conformational changes in solution (e.g., hindered rotation around the isoxazole-amine bond) can cause signal broadening. Use variable-temperature NMR to stabilize conformers .
  • Impurity interference : Residual solvents or unreacted precursors may overlap with target signals. Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) and reacquire spectra .
  • Cross-validation : Combine 13C^{13}\text{C}-NMR, DEPT, and HSQC to confirm carbon environments and assign ambiguous signals .

Basic: What analytical techniques are critical for characterizing this compound purity and stability?

  • Purity assessment :
    • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA) to quantify impurities (<0.5%) .
    • Elemental analysis : Confirm C, H, N, O content within ±0.3% of theoretical values .
  • Stability testing :
    • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C indicates thermal stability) .
    • Forced degradation : Expose to heat (60°C), light (UV), and humidity (75% RH) for 14 days; monitor via HPLC .

Advanced: How can structure-activity relationship (SAR) studies guide the design of Isoxazol-4-ylmethanamine derivatives for antiviral applications?

SAR strategies include:

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO2_2, -CN) at the isoxazole 5-position to enhance binding to viral protease active sites .
  • Bioisosteric replacement : Replace the oxalate counterion with citrate or phosphate to improve solubility without altering biological activity .
  • Pharmacokinetic profiling : Measure logP (octanol/water) to balance lipophilicity and blood-brain barrier penetration. Derivatives with logP 1.5–2.5 show optimal bioavailability .

Basic: What are the common pitfalls in crystallizing this compound, and how can they be mitigated?

  • Poor crystal growth : Caused by rapid precipitation. Use slow evaporation (e.g., diethyl ether diffusion into a saturated ethanol solution) .
  • Polymorphism : Multiple crystal forms may arise. Screen solvents (e.g., methanol vs. acetone) and temperatures (25°C vs. 4°C) to isolate the thermodynamically stable form .
  • Hydrate formation : Characterize via Karl Fischer titration and X-ray crystallography to confirm anhydrous vs. monohydrate forms .

Advanced: How can computational modeling predict the reactivity of Isoxazol-4-ylmethanamine in nucleophilic substitution reactions?

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to calculate frontier molecular orbitals (HOMO/LUMO). Lower LUMO energy indicates higher electrophilicity at the isoxazole 4-position .
  • Transition state analysis : Simulate SN2 mechanisms to identify steric hindrance from substituents (e.g., methyl groups at position 3 reduce reaction rates) .
  • Validation : Compare predicted activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Basic: How should researchers handle discrepancies between in vitro and in vivo efficacy data for Isoxazol-4-ylmethanamine-based therapeutics?

  • Metabolic factors : Test liver microsome stability (e.g., CYP450 inhibition assays) to identify rapid clearance .
  • Formulation adjustments : Use liposomal encapsulation or PEGylation to enhance plasma half-life .
  • Dose-response recalibration : Conduct PK/PD modeling to align in vitro IC50_{50} values with effective plasma concentrations .

Advanced: What strategies can address low reproducibility in synthesizing Isoxazol-4-ylmethanamine derivatives across labs?

  • Standardized protocols : Document exact equivalents of reagents (e.g., 1.2 eq. oxalic acid), stirring rates, and inert atmosphere conditions .
  • Inter-lab validation : Share batches for cross-characterization via round-robin testing (NMR, HPLC) to identify systematic errors .
  • Robustness testing : Vary parameters (±10% solvent volume, ±5°C temperature) to define critical process parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoxazol-4-ylmethanamine oxalate
Reactant of Route 2
Isoxazol-4-ylmethanamine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.